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molecular formula C16H13ClN2 B8365966 N-(4-chlorophenyl)-N-methylquinolin-4-amine

N-(4-chlorophenyl)-N-methylquinolin-4-amine

Cat. No. B8365966
M. Wt: 268.74 g/mol
InChI Key: PQJHOQWLZABWDM-UHFFFAOYSA-N
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Patent
US07781458B2

Procedure details

A solution of 4-chloroquinoline (5 mmol) and of 4-chloro-N-methylaniline (10 mmol) in glacial acetic acid (15 ml) was heated with reflux for 3 h under a stream of argon. After cooling, the solution was basified with a 10% NaOH solution until pH=10 and the resulting suspension was concentrated in a rotary evaporator and purified by means of flash chromatography (9:1, CH2Cl2:MeOH) to give the target molecule as a yellowish syrup (97%). 1H-NMR (400 MHz, CDCl3): δ 8.10 (d, J=8.5, 1H, H-2quin); 7.70 (d, J=8.5, 1H, H-5quin); 7.65 (t, J=7.9, 1H, H-7quin); 7.38 (t, J=8.5, 1H, H-6quin); 7.35 (d, J=7.9, 1H, H-8quin); 7.17 (d, J=8.9, 2H, H-3,5anil); 7.14 (d, J=8.5, 1H, H-3quin); 6.76 (d, J=8.9, 2H, H-2,6anil); 3.45 (s, 6H, Me). 13C-NMR (100 MHz, CDCl3): δ 153.37 (C-4quin); 151.16 (C-2quin); 150.01 (C-1anil); 148.17 (C-8aquin); 135.02 (C-4anil); 130.07 (C-7quin); 129.52 (C-6quin); 129.29 (C-3,5anil); 126.26 (C-4aquin); 126.07 (C-5quin); 124.40 (C-8quin); 119.79 (C-2,6anil); 115.08 (C-3quin); 41.75 (Me). HRMS (m/z): Calculated for C16H13N2Cl [(M+H)]+ 269.0845. Found: 269.0845. Analysis for C16H13N2Cl. Calculated: C, 71.51; H, 4.88; N, 10.42%. Found: C, 71.60; H, 4.71; N, 10.33%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([NH:17][CH3:18])=[CH:15][CH:14]=1.[OH-].[Na+]>C(O)(=O)C>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([N:17]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH3:18])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC1=CC=C(NC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 3 h under a stream of argon
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the resulting suspension was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by means of flash chromatography (9:1, CH2Cl2:MeOH)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N(C)C2=CC=NC3=CC=CC=C23)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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